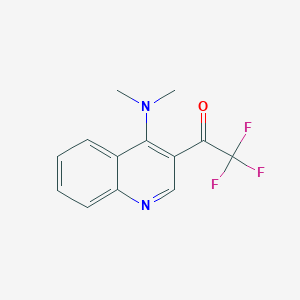
2-(4-Fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and resorcinol.
Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and resorcinol in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the chromenone ring structure.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance efficiency and yield. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying flavonoid chemistry.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a subject of interest in biological research, particularly in studies related to oxidative stress and inflammation.
Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents. Additionally, it may have applications in the treatment of other diseases, such as cardiovascular and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methylphenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a methyl group instead of fluorine.
2-(4-Nitrophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
152969-67-0 |
|---|---|
Molekularformel |
C15H9FO4 |
Molekulargewicht |
272.23 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9FO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |
InChI-Schlüssel |
XSYORHATJHJUAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



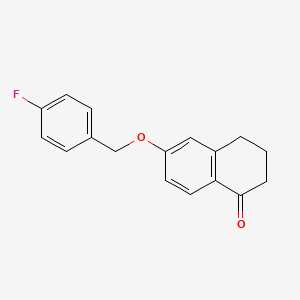


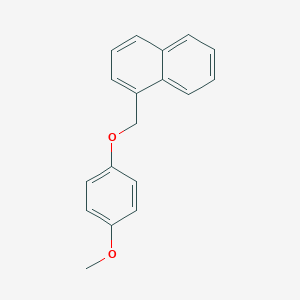

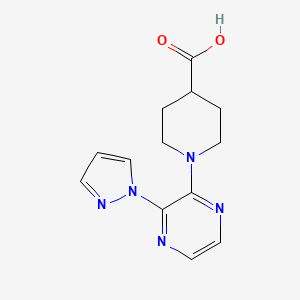
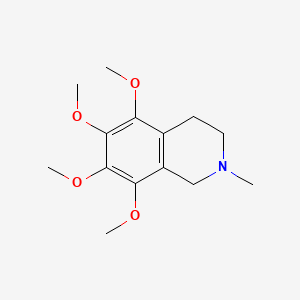
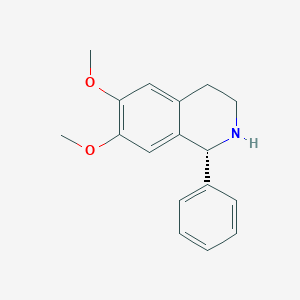
![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)


